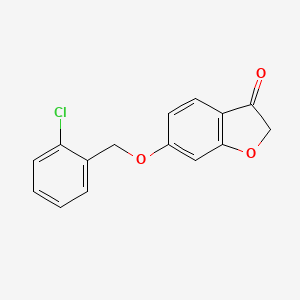

6-((2-chlorobenzyl)oxy)benzofuran-3(2H)-one

Description

6-((2-Chlorobenzyl)oxy)benzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative characterized by a 2-chlorobenzyloxy substituent at the 6-position of the benzofuranone core. This compound belongs to the aurone class, which features a (Z)-configured exocyclic double bond and a ketone group at the 3-position. The 2-chlorobenzyloxy group introduces steric bulk and electron-withdrawing effects, which may enhance interactions with biological targets such as tubulin or kinase enzymes .

Properties

IUPAC Name |

6-[(2-chlorophenyl)methoxy]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c16-13-4-2-1-3-10(13)8-18-11-5-6-12-14(17)9-19-15(12)7-11/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOJGHBJRCZPRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-chlorobenzyl)oxy)benzofuran-3(2H)-one typically involves the O-alkylation of benzofuran derivatives. One common method is the reaction of benzofuran-3(2H)-one with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-((2-chlorobenzyl)oxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

- Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.

- Biology: Studied for potential biological activities, such as antimicrobial and anticancer properties.

- Medicine: Explored for potential as a therapeutic agent for various diseases.

- Industry: Employed in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Chemical Reactions

6-((2-chlorobenzyl)oxy)benzofuran-3(2H)-one can undergo several chemical reactions:

- Oxidation: Can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .

- Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

- Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Benzofuran Derivatives

Mechanism of Action

The mechanism of action of 6-((2-chlorobenzyl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 6-((2-chlorobenzyl)oxy)benzofuran-3(2H)-one can be contextualized by comparing it to structurally related benzofuran-3(2H)-one derivatives. Key analogs and their distinguishing features are summarized below:

Key Structural and Functional Insights:

Substitution at the 6-Position: The 2-chlorobenzyloxy group in the target compound differs from the 2,6-dichlorobenzyloxy group in 5b, which exhibits nanomolar potency against prostate cancer. The dichloro substitution in 5b likely enhances tubulin-binding affinity compared to the mono-chloro variant . Replacement with methoxy groups (e.g., 4) shifts activity toward cholinesterase inhibition, highlighting the critical role of electron-withdrawing vs. electron-donating substituents .

Exocyclic Double Bond Modifications: The pyridin-4-ylmethylene group in 5b contributes to its high anticancer activity, whereas furan or benzodioxin substituents (e.g., 11, 21) introduce heterocyclic diversity but lack reported activity data .

The benzodioxin moiety in 11 introduces rigidity and planar structure, which may enhance DNA intercalation or protein interaction but reduce solubility .

Biological Activity

6-((2-chlorobenzyl)oxy)benzofuran-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with a chlorobenzyl ether group. This unique structure allows for diverse interactions within biological systems, making it a candidate for pharmacological exploration.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in disease pathways, leading to therapeutic effects. Ongoing research aims to elucidate the exact molecular targets and pathways affected by this compound .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In comparative studies, it has shown strong inhibitory effects against various bacterial strains:

| Bacterial Strain | MIC (μM) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 4.77 | 0.16 |

| Aeromonas salmonicida | 9.55 | Not specified |

| Pseudomonas aeruginosa | 8.96 | Not specified |

These results suggest that the compound is more effective than many existing antibiotics against these pathogens .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. For instance, it demonstrated promising inhibitory activity against lung cancer (NCI-H460) and colon cancer (HCT-116), with inhibition rates reaching up to 80.92% at certain concentrations . The following table summarizes its anticancer activity across different cell lines:

| Cancer Cell Line | Inhibition Rate (%) | Concentration (mM) |

|---|---|---|

| Non-small cell lung cancer | 80.92 | 10 |

| Colon cancer | 72.14 | 10 |

| Melanoma | 72.69 | 10 |

| Ovarian cancer | 56.45 | 10 |

These findings indicate that the compound has substantial potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .

Case Studies

- Antimicrobial Study : A study evaluated the antibacterial activity of various derivatives of benzofuran, including this compound. The compound exhibited strong activity against Staphylococcus aureus, with an MIC significantly lower than that of traditional antibiotics .

- Anticancer Research : In a series of in vitro tests, the compound was shown to reduce cell viability in multiple cancer types significantly. The structure-activity relationship (SAR) analysis indicated that the presence of the chlorobenzyl group enhances its anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.